molecular formula C28H43NO2 B1385571 N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline CAS No. 1040682-83-4

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline

Cat. No.: B1385571
CAS No.: 1040682-83-4
M. Wt: 425.6 g/mol
InChI Key: GHLBTPXHULRYJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline typically involves multiple steps, starting with the preparation of the phenoxyethyl intermediate. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the complex synthesis process. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the hexyloxy chain and tert-butyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in certain research applications, such as proteomics .

Properties

IUPAC Name

N-[2-(2,4-ditert-butylphenoxy)ethyl]-3-hexoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43NO2/c1-8-9-10-11-18-30-24-14-12-13-23(21-24)29-17-19-31-26-16-15-22(27(2,3)4)20-25(26)28(5,6)7/h12-16,20-21,29H,8-11,17-19H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLBTPXHULRYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NCCOC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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